molecular formula C10H11F4N B13959174 N-(3-fluorobenzyl)-N-(trifluoromethyl)ethanamine

N-(3-fluorobenzyl)-N-(trifluoromethyl)ethanamine

Cat. No.: B13959174
M. Wt: 221.19 g/mol
InChI Key: JCCQGZSCBWMTJP-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-N-(trifluoromethyl)ethanamine is an organic compound that features both fluorobenzyl and trifluoromethyl groups. Compounds containing fluorine atoms are often of interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-N-(trifluoromethyl)ethanamine typically involves the reaction of 3-fluorobenzyl chloride with N-(trifluoromethyl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxide derivatives.

    Reduction: Reduction reactions might reduce the fluorobenzyl group to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-fluorobenzyl)-N-(trifluoromethyl)ethanamine may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving fluorinated compounds.

    Medicine: Possible applications in drug development due to its fluorinated groups, which can enhance metabolic stability and bioavailability.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for N-(3-fluorobenzyl)-N-(trifluoromethyl)ethanamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms could play a role in enhancing binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluorobenzyl)-N-methylamine
  • N-(trifluoromethyl)benzylamine
  • N-(3-chlorobenzyl)-N-(trifluoromethyl)ethanamine

Uniqueness

N-(3-fluorobenzyl)-N-(trifluoromethyl)ethanamine is unique due to the presence of both fluorobenzyl and trifluoromethyl groups, which can impart distinct chemical and biological properties. These groups can enhance metabolic stability, lipophilicity, and binding affinity, making the compound potentially valuable in various applications.

Properties

Molecular Formula

C10H11F4N

Molecular Weight

221.19 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-N-(trifluoromethyl)ethanamine

InChI

InChI=1S/C10H11F4N/c1-2-15(10(12,13)14)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3

InChI Key

JCCQGZSCBWMTJP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=CC=C1)F)C(F)(F)F

Origin of Product

United States

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